molecular formula C18H30O5 B2545304 O-Methyldihydrobotrydial CAS No. 117134-21-1

O-Methyldihydrobotrydial

Cat. No.: B2545304
CAS No.: 117134-21-1
M. Wt: 326.433
InChI Key: VAKKDCDTJWXIKK-ZBLLOSQXSA-N
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Description

O-Methyldihydrobotrydial is a sesquiterpenoid compound first isolated in 1988 from the phytopathogenic fungus Botrytis squamosa . Its structure (C₁₇H₂₆O₄) features a bicyclic skeleton with a methyl group substitution at the oxygen atom, distinguishing it from its parent compound, dihydrobotrydial . Initial studies highlighted its role as a phytotoxic metabolite, contributing to plant necrosis during fungal infection . Notably, this compound has also been identified in marine fungi, where it exhibits moderate antibacterial activity (designated as "B+" in bioactivity screens) .

Key structural attributes include:

  • A methylated oxygen at the C-7 position.
  • A dihydrofuran ring system fused to a decalin framework.
  • Hydroxyl and ketone functional groups influencing reactivity .

Properties

IUPAC Name

[(1R,4R,7S,8S,9R,11S,12S)-12-hydroxy-7-methoxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-10-7-12(23-11(2)19)14-16(3,4)8-17(5)9-22-15(21-6)13(10)18(14,17)20/h10,12-15,20H,7-9H2,1-6H3/t10-,12+,13-,14+,15+,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKKDCDTJWXIKK-ZBLLOSQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC3(C2(C1C(OC3)OC)O)C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3(CC2(C)C)C)OC)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyldihydrobotrydial is typically isolated from the culture filtrate of Botrytis squamosa. The fungus is cultured in an onion extract medium at 24°C for 21 days. The culture filtrate is then adsorbed on active charcoal at pH 2.0 with hydrochloric acid and subsequently eluted with acetone. After evaporating the solvent, the residual brown syrup is purified by silica gel chromatography, eluting with benzene. The eluate is then recrystallized from n-hexane to yield this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale isolation from fungal cultures.

Chemical Reactions Analysis

Types of Reactions: O-Methyldihydrobotrydial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O-Methyldihydrobotrydial has several scientific research applications:

    Chemistry: It is used as a model compound for studying the chemical behavior of similar metabolites.

    Biology: The compound is studied for its role as a plant growth regulator and its effects on plant physiology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Mechanism of Action

The mechanism of action of O-Methyldihydrobotrydial involves its interaction with specific molecular targets in plants. It acts as a plant growth regulator by influencing various physiological processes. The exact molecular pathways and targets are still under investigation, but it is believed to interact with plant hormones and signaling pathways to exert its effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Source Structural Features Bioactivity Reference(s)
This compound Botrytis squamosa, marine fungi Methylated O-atom, dihydrofuran-decalin core Antibacterial (B+), phytotoxic
Deacetyl-O-methyldihydrobotrydialone Botrytis squamosa Deacetylated derivative of this compound Phytotoxic, reduced bioactivity
9α-Hydroxydihydrodesoxybostrycin Marine fungi Hydroxylated anthraquinone derivative Antibacterial (B)
8-O-4-Dehydrodiferulic Acid Marine fungi Dimeric phenolic acid Weak antibacterial (B−)
BSF-A Botrytis squamosa Unrelated lactone structure Plant growth promotion

Structural and Functional Differentiation

This compound vs. Deacetyl-O-methyldihydrobotrydialone :

  • The deacetylated derivative lacks the acetyl group at C-12, resulting in diminished phytotoxicity compared to this compound. This highlights the importance of acetylation in bioactivity .
  • Both compounds are produced by B. squamosa, suggesting a shared biosynthetic pathway with divergent post-modifications .

This compound vs. 9α-Hydroxydihydrodesoxybostrycin: While both exhibit antibacterial properties, 9α-Hydroxydihydrodesoxybostrycin’s anthraquinone backbone enables DNA intercalation, unlike this compound’s terpenoid-mediated membrane disruption . this compound’s "B+" activity rating surpasses the "B" of 9α-Hydroxydihydrodesoxybostrycin, indicating stronger efficacy .

This compound vs. 8-O-4-Dehydrodiferulic Acid: The phenolic dimer 8-O-4-Dehydrodiferulic Acid shows weaker antibacterial activity ("B−"), likely due to its polar structure limiting membrane penetration . In contrast, this compound’s lipophilic terpenoid skeleton enhances bioavailability in hydrophobic environments .

This compound vs. BSF-A :

  • BSF-A, a lactone from B. squamosa, functions as a plant growth regulator rather than a toxin, illustrating the metabolic versatility of this fungus .

Mechanistic Insights

  • Phytotoxicity : this compound disrupts plant cell membranes via reactive oxygen species (ROS) generation, a mechanism absent in its deacetylated derivative .

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